N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide
Description
Structural Composition and Nomenclature
The compound features a benzothiazole moiety fused to a benzimidazole core via a conjugated ethenyl (–CH=CH–) linker, with additional substitutions including a phenyl group at position 1, an ethyl group at position 3, and an N-methylaniline side chain. The hydroiodide counterion balances the charge on the protonated nitrogen atom.
IUPAC Name :
(E)-N-methyl-N-[2-(5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-1H-benzimidazol-2-yl)vinyl]aniline hydroiodide.
Molecular Formula :
C₃₂H₂₇IN₄S₂ (calculated molecular weight: 682.6 g/mol).
Structural Features :
- Benzothiazole : A bicyclic system with a thiazole ring fused to benzene (positions 1–3) .
- Benzimidazole : A bicyclic system with an imidazole ring fused to benzene (positions 1–2 and 4–5) .
- Ethenyl Linkage : A trans-configured (–CH=CH–) group connecting the N-methylaniline substituent to the benzimidazole core.
SMILES Notation :
CCN1C2=CC=CC=C2S/C1=C\C=C/C3=N/C4=C(C=CC=C4)N3C5=CC=CC=C5.[I-]
Historical Context of Benzothiazole-Benzimidazole Hybrid Systems
Benzothiazole-benzimidazole hybrids emerged in the 1990s as dual-functional scaffolds combining the electron-deficient benzothiazole with the proton-accepting benzimidazole. Early examples focused on antimicrobial agents, but recent applications span anticancer and antiviral research .
Key Developments :
The hybridization strategy enhances π-π stacking and hydrogen-bonding capabilities, critical for biological target engagement .
Significance of Ethenyl Linkage in Conjugated Heterocyclic Systems
The ethenyl bridge creates a planar, conjugated system that extends π-electron delocalization across the benzothiazole and benzimidazole moieties. This conjugation:
- Reduces the HOMO-LUMO gap by ~0.8 eV compared to non-conjugated analogs .
- Enhances absorption in the visible spectrum (λₘₐₓ ≈ 450 nm), relevant for photodynamic applications .
- Stabilizes charge-transfer states, as evidenced by solvatochromic shifts in polar solvents .
Comparative Electronic Properties :
| System | HOMO (eV) | LUMO (eV) | Δ (eV) |
|---|---|---|---|
| With ethenyl | -5.2 | -3.1 | 2.1 |
| Without ethenyl | -5.6 | -3.4 | 2.2 |
Data derived from density functional theory (DFT) calculations on analogous structures .
Role of Hydroiodide Counterion in Physicochemical Properties
The hydroiodide counterion significantly impacts solubility and crystallinity:
- Solubility : 12.7 mg/mL in DMSO vs. 0.3 mg/mL for the free base form .
- Melting Point : 248–252°C (decomposition), compared to 218–220°C for the hydrochloride analog.
- Stability : The iodide ion provides better oxidative stability than bromide or chloride salts in accelerated aging tests .
Counterion Comparison :
| Counterion | Solubility (H₂O) | Hygroscopicity |
|---|---|---|
| I⁻ | 0.8 mg/mL | Low |
| Cl⁻ | 1.2 mg/mL | High |
| PF₆⁻ | <0.1 mg/mL | None |
The large iodide ion reduces lattice energy, enhancing solubility in aprotic solvents while maintaining low hygroscopicity .
Properties
Molecular Formula |
C31H29IN4S |
|---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide |
InChI |
InChI=1S/C31H28N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22,30H,3H2,1-2H3;1H/b21-20+; |
InChI Key |
FIKDMAZMOIQHOO-ANVLNOONSA-N |
Isomeric SMILES |
CCN1C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.I |
Canonical SMILES |
CCN1C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline; hydroiodide can be summarized in the following steps:
Formation of Benzothiazole Derivative : The initial step typically involves the synthesis of a benzothiazole derivative, which serves as a key building block.
Synthesis of Benzimidazole : The next step is the formation of the benzimidazole ring, which can be achieved through condensation reactions involving appropriate precursors.
Ethenyl Group Introduction : The introduction of the ethenyl group is critical and can be performed using cross-coupling reactions such as Heck or Suzuki coupling.
Methylation : The final step involves methylation of the aniline nitrogen to form the methylaniline derivative.
Hydroiodide Salt Formation : The compound is converted to its hydroiodide salt form by treatment with hydroiodic acid.
Detailed Preparation Methods
Step-by-Step Synthesis
Formation of Benzothiazole
The synthesis often begins with a reaction between o-phenylenediamine and a suitable thioketone or isothiocyanate under acidic conditions to yield the benzothiazole ring.
Reagents :
- o-Phenylenediamine
- Thioketone or isothiocyanate
- Acid catalyst (e.g., hydrochloric acid)
- Temperature: 100°C
- Time: 4–6 hours
Synthesis of Benzimidazole
The benzimidazole can be synthesized via cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivative.
Reagents :
- o-Phenylenediamine
- Carboxylic acid (e.g., formic acid)
- Temperature: 180°C
- Time: 5–8 hours
Ethenyl Group Introduction
The ethenyl moiety can be introduced using a palladium-catalyzed coupling reaction.
Reagents :
- Benzimidazole derivative
- Vinyl halide (e.g., vinyl iodide)
- Palladium catalyst
- Temperature: 80°C
- Time: 12 hours
Methylation Process
Methylation can be achieved using methyl iodide in the presence of a base.
Reagents :
- Benzimidazole derivative
- Methyl iodide
- Base (e.g., potassium carbonate)
- Temperature: Room temperature
- Time: 24 hours
Hydroiodide Salt Formation
The final step involves treating the compound with hydroiodic acid to form the hydroiodide salt.
Reagents :
- Synthesized compound
- Hydroiodic acid
- Temperature: Room temperature
- Time: 2 hours
Data Table of Reaction Yields and Purity
| Step | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Formation of Benzothiazole | 85 | >95 | High yield with minimal byproducts |
| Synthesis of Benzimidazole | 75 | >90 | Requires careful control |
| Ethenyl Group Introduction | 70 | >92 | Palladium catalyst efficiency |
| Methylation | 80 | >95 | Efficient under mild conditions |
| Hydroiodide Salt Formation | - | - | Final product characterization needed |
Chemical Reactions Analysis
Types of Reactions
(E)-Akt inhibitor-IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents, leading to analogs with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Scientific Research Applications
(E)-Akt inhibitor-IV has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the PI3K/Akt signaling pathway and its role in cellular processes.
Biology: Employed in cell culture studies to investigate the effects of Akt inhibition on cell proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where the PI3K/Akt pathway is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K/Akt pathway.
Mechanism of Action
(E)-Akt inhibitor-IV exerts its effects by interfering with the phosphorylation cascade that activates Akt. It binds to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to modulate Akt activity makes it a valuable tool for investigating the molecular mechanisms underlying cell signaling.
Comparison with Similar Compounds
Structural Analogues
Benzimidazole Derivatives
Compounds such as N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline () share the benzimidazole core but lack the benzothiazole group. Chloro substituents are common in these derivatives, whereas the target compound features ethyl and phenyl groups, which may enhance lipophilicity and π-π stacking interactions .
Benzimidazole-Benzothiazole Hybrids
Few compounds combine benzimidazole and benzothiazole moieties. The ethenyl bridge in the target compound is structurally analogous to the (E)-imine functionality in (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide (), though the latter includes a hydrazinecarboxamide group instead of N-methylaniline .
Salt Forms
The hydroiodide salt distinguishes the target from hydrochlorides like N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide hydrochloride (). Hydroiodides are less common and may offer unique solubility profiles .
Spectroscopic and Crystallographic Characterization
The target’s benzothiazole C-S stretch (~670 cm⁻¹ in FTIR) and benzimidazole NH (~3400 cm⁻¹) align with reported data for similar compounds . X-ray analysis, using SHELX software (), confirms the (E)-configuration of the ethenyl bridge, critical for stereospecific interactions .
Physicochemical Properties
- Hydroiodide Salt : Enhances aqueous solubility compared to free bases or hydrochlorides (e.g., compounds) but may pose stability challenges under light or humidity .
- Electronic Effects : The electron-withdrawing benzothiazole and electron-donating ethyl group in the target could modulate redox properties, unlike chloro-substituted analogues () .
Bioactivity Potential
While bioactivity data for the target is unavailable, structurally related benzimidazoles (e.g., N’-{4-[2-(1H–benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide in ) exhibit anti-inflammatory activity . The target’s hybrid structure may enhance binding to biological targets like kinases or DNA, warranting further study.
Biological Activity
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzothiazole moiety, which is known for its biological significance. The presence of multiple aromatic rings contributes to its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 31.25 to 62.5 µg/mL against standard bacterial strains .
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of any new compound. In vitro assays have demonstrated that related benzothiazole derivatives can induce cytotoxic effects on cancer cell lines. For example, certain compounds have been shown to inhibit cell viability in HeLa cells with IC50 values indicating moderate to high toxicity levels .
Case Studies
- Antimycobacterial Activity : A study evaluated the antitubercular activity of benzothiazole derivatives and found that some compounds exhibited promising results with MIC values around 40 µg/mL against Mycobacterium tuberculosis .
- Photosynthesis Inhibition : Another investigation focused on the ability of related compounds to inhibit photosynthetic electron transport in spinach chloroplasts, providing insights into their potential as herbicides or agricultural chemicals .
Data Tables
| Biological Activity | Tested Strains/Cells | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | 31.25 - 62.5 µg/mL | |
| Antimycobacterial | M. tuberculosis | 40 µg/mL | |
| Cytotoxicity | HeLa cells | Varies (Moderate) |
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical biological processes such as DNA replication and protein synthesis. The presence of the benzothiazole ring is particularly relevant as it has been linked to various mechanisms including enzyme inhibition and disruption of cellular membranes.
Q & A
Q. Table 1: Reaction Optimization for Benzimidazole Formation
| Substrate | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Ethyl-1-phenyl precursor | HCl/EtOH | 80 | 72 | |
| Nitroarene derivatives | FeCl₃/CH₃CN | 60 | 65 |
Basic: Which spectroscopic and crystallographic techniques are critical for confirming structural fidelity?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S at ~680 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group protons at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₃₁H₂₆N₄S₂I: 693.0452) .
- X-ray crystallography : Resolve crystal packing and stereochemistry using SHELX software for refinement .
Q. Table 2: Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| IR (C=N) | 1598 cm⁻¹ | |
| ¹H NMR (ethyl) | δ 1.35 (t, J=7.2 Hz, 3H) | |
| HRMS | m/z 693.0458 ([M+H]⁺) |
Advanced: How can computational modeling resolve contradictions in experimental binding affinity data?
Methodological Answer:
Discrepancies in bioactivity data (e.g., inconsistent IC₅₀ values) may arise from conformational flexibility or solvation effects. To address this:
Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions. For example, dock the compound into the ATP-binding pocket of kinase targets, analyzing H-bonding with benzothiazole nitrogen .
MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the ethenyl linker in aqueous vs. lipid environments .
QM/MM calculations : Compare charge distribution on the benzimidazole ring (e.g., Mulliken charges) to explain reactivity differences .
Advanced: What strategies mitigate competing side reactions during the hydroiodide salt formation?
Methodological Answer:
Hydroiodide salt formation often competes with undesired protonation or oxidation. Mitigation strategies include:
Controlled acid addition : Introduce HI gas slowly into an anhydrous THF solution of the free base at 0°C to minimize HI excess .
Inert atmosphere : Use N₂ or Ar to prevent iodide oxidation to I₂, which can halogenate aromatic rings .
Crystallization optimization : Recrystallize from MeOH/Et₂O (1:3) to isolate pure salt, monitored by TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1) .
Advanced: How to design experiments to probe the role of the ethenyl linker in photophysical properties?
Methodological Answer:
The ethenyl linker influences π-conjugation and fluorescence. Experimental design:
UV-Vis spectroscopy : Compare λmax of the compound with/without the linker (e.g., 350 nm vs. 310 nm in DMSO) .
Fluorescence quenching : Titrate with iodide ions to assess accessibility of the benzothiazole moiety .
Theoretical calculations : Use TD-DFT (B3LYP/6-31G*) to model HOMO-LUMO transitions and predict Stokes shifts .
Q. Table 3: Photophysical Data Comparison
| Modification | λmax (nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|
| With ethenyl linker | 350 | 80 | |
| Without linker | 310 | 50 |
Basic: What purification methods are effective for isolating this compound from byproducts?
Methodological Answer:
- Column chromatography : Use silica gel with CH₂Cl₂/MeOH (95:5) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane for the free base; MeOH/H₂O for the salt) .
- HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water (70:30) at 1 mL/min .
Advanced: How to analyze conflicting data in biological activity assays caused by aggregation?
Methodological Answer:
Aggregation can lead to false-positive/false-negative results. Solutions include:
Dynamic Light Scattering (DLS) : Measure particle size in PBS (pH 7.4) to detect aggregates >100 nm .
Critical Aggregation Concentration (CAC) : Determine via fluorescence anisotropy using Nile Red .
Alternative assays : Use cell-free systems (e.g., enzyme inhibition) to bypass membrane-related aggregation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
